

Application Notes and Protocols: (4-Methoxypyridin-3-yl)methanol Derivatives in Synthesis

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Compound of Interest

Compound Name: (4-Methoxypyridin-3-yl)methanol

Cat. No.: B038547

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Introduction

While **(4-Methoxypyridin-3-yl)methanol** itself is not extensively documented as a ligand in catalysis within the provided search results, the closely related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is a critical intermediate in the pharmaceutical industry.^{[1][2][3]} Its primary application lies in the synthesis of proton pump inhibitors (PPIs), such as omeprazole and esomeprazole, which are widely used to treat acid-related gastrointestinal conditions.^{[1][2][3][4]} These application notes provide a comprehensive overview of the synthesis of this key intermediate, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This compound is typically a white to light brown crystalline powder.^[4]

Property	Value
CAS Number	86604-78-6
Molecular Formula	C ₉ H ₁₃ NO ₂
Molecular Weight	167.21 g/mol
Melting Point	56.5-60.5 °C
Boiling Point	115-135 °C (at 0.01 Torr)
Solubility	Slightly soluble in Chloroform

(Data sourced from BenchChem Application Notes)[\[3\]](#)[\[4\]](#)

Synthetic Routes to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol can be achieved through various pathways, with the selection often depending on the starting material availability, desired scale, and cost-effectiveness.[\[1\]](#)[\[2\]](#) A comparative overview of prominent synthetic routes is presented below.

Route	Starting Material	Key Intermediates	Reported Yield	Key Reagents
1	3,5-Lutidine	3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide	>85% (overall molar yield for the subsequent chloro-derivative)	Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide
2	3,5-Dimethyl-4-methoxypyridine-2-carbonitrile	3,5-Dimethyl-4-methoxy-2-aminomethylpyridine	Not explicitly stated	Raney nickel, Ammonia-saturated methanol, Sodium nitrite, Acetic acid
3	2,3,5-Trimethylpyridine-N-oxide	Acetyl derivative	92% (for a related step)	Acetic anhydride
4	2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride	-	83.0%	Potassium iodide, Sodium hydroxide

(Data compiled from various synthesis guides)[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are crucial for reproducible results. The following are protocols for key synthetic transformations.

Protocol 1: Synthesis from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol details the nucleophilic substitution of the chloromethyl group.

Materials:

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- Methanol
- Water
- Potassium iodide
- Sodium hydroxide
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

- Suspend 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in a mixture of 300 ml of methanol and 150 ml of water.[3]
- To this suspension, add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide.[3]
- Allow the reaction to proceed to completion.
- Remove the methanol using a rotary evaporator.[3]
- To the remaining residue, add 300 ml of drinking water.[3]
- Extract the aqueous layer three times with 150 ml of dichloromethane each time.[3]
- Dry the combined organic phase over anhydrous sodium sulfate.[3]
- Concentrate the solution to yield the product.

Expected Outcome: Approximately 50.0 g of a red oily liquid (83.0% yield).[3]

Protocol 2: Synthesis from 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile via Catalytic

Hydrogenation

This two-step process involves the reduction of a nitrile to an amine, followed by diazotization and hydrolysis.[\[1\]](#)

Step A: Catalytic Hydrogenation

Materials:

- 3,5-Dimethyl-4-methoxy-2-cyanopyridine
- Ammonia-saturated methanol
- Raney nickel

Procedure:

- In a suitable autoclave, dissolve 20 g of 3,5-dimethyl-4-methoxy-2-cyanopyridine in 650 ml of ammonia-saturated methanol.[\[1\]](#)
- Carefully add a slurry of 20 g of Raney nickel to the solution under an inert atmosphere.[\[1\]](#)[\[5\]](#)
- Seal the autoclave and purge with hydrogen gas.
- Hydrogenate the mixture for 3 days at room temperature and normal pressure.[\[1\]](#)
- Monitor the reaction progress by hydrogen uptake.
- Once complete, carefully filter the reaction mixture to remove the Raney nickel catalyst.
Caution: Raney nickel can be pyrophoric when dry; keep the filter cake wet.[\[5\]](#)
- Remove the solvent under reduced pressure to obtain 3,5-dimethyl-4-methoxy-2-aminomethylpyridine.[\[1\]](#)

Step B: Diazotization and Hydrolysis

Materials:

- 3,5-Dimethyl-4-methoxy-2-aminomethylpyridine (from Step A)

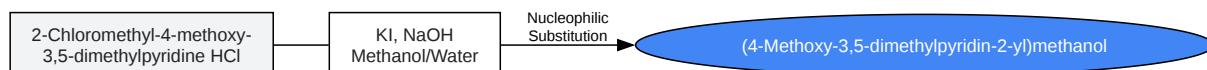
- Sodium nitrite
- Aqueous acidic solution (e.g., acetic acid)

Procedure:

- React the 3,5-dimethyl-4-methoxy-2-aminomethylpyridine from the previous step with sodium nitrite in an aqueous acidic solution.[\[1\]](#)
- This reaction yields (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.
- The final product can be purified by extraction and crystallization or chromatography.[\[5\]](#)

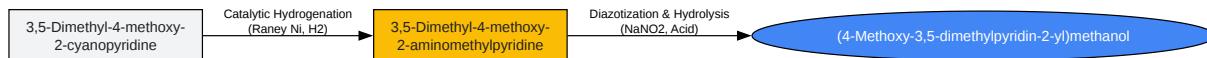
Visualizing Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic pathways.



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Caption: Synthesis via Nucleophilic Substitution.



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Caption: Synthesis via Catalytic Hydrogenation and Diazotization.

Application in Drug Development: Synthesis of Proton Pump Inhibitors

The primary utility of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is its role as a precursor to the pyridine moiety of PPIs.[\[4\]](#) The synthesis involves the conversion of the hydroxymethyl

group to a chloromethyl group, which can then be coupled with a benzimidazole derivative.[4]

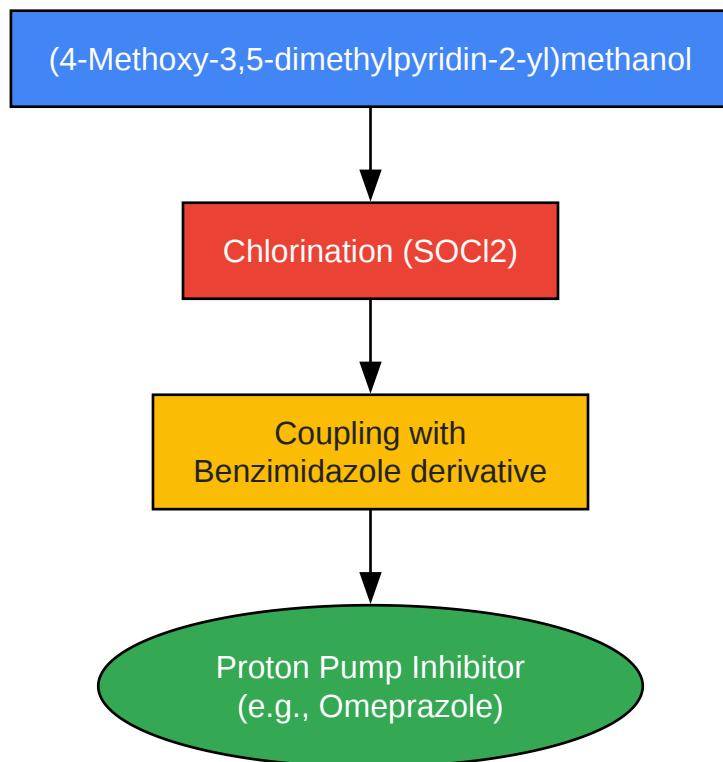
Protocol 3: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Materials:

- (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
- Dichloromethane
- Thionyl chloride

Procedure:

- Dissolve 25.1 g (0.15 mol) of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in 400 ml of dichloromethane under an argon atmosphere.[4]
- Slowly add a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 ml of dichloromethane dropwise over 30 minutes at room temperature.[4]
- Stir the reaction mixture for an additional 30 minutes at room temperature.[4]
- Remove the solvent under reduced pressure to yield the chlorinated product.[4]



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Caption: General Workflow for PPI Synthesis.

Conclusion

While the direct application of **(4-Methoxypyridin-3-yl)methanol** as a ligand in catalysis is not well-documented in the reviewed literature, the synthetic chemistry surrounding the related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is of significant interest. The protocols and data presented herein provide valuable insights for researchers and professionals involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. The established synthetic routes to this key building block highlight the importance of pyridine-methanol derivatives in medicinal chemistry and drug development.

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